6-Methyl-1,4-diazepane

Übersicht

Beschreibung

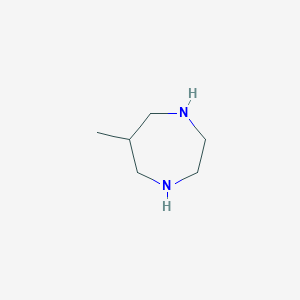

6-Methyl-1,4-diazepane is a chemical compound with the molecular formula C6H14N2 . It is a derivative of diazepane, a seven-membered heterocyclic compound with two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been reported in the literature . For instance, a method for producing 1,4-diazepane derivatives involves reacting a compound in a solvent in the presence of triphenylphosphine and diisopropyl azodicarboxylate . Another method involves the synthesis of alprazolam and diazepam from 2-amino-5-chloro benzophenone under mild conditions .Molecular Structure Analysis

The molecular structure of 6-Methyl-1,4-diazepane consists of a seven-membered ring with two nitrogen atoms . The compound has a molecular weight of 114.189 Da .Chemical Reactions Analysis

1,4-Diazepines, including 6-Methyl-1,4-diazepane, are associated with a wide range of biological activities . They have been actively studied for their synthesis, reactions, and biological evaluation .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-1,4-diazepane include a density of 0.9±0.1 g/cm3, a boiling point of 157.4±8.0 °C at 760 mmHg, and a vapor pressure of 2.8±0.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Biocatalysis in Asymmetric Synthesis

6-Methyl-1,4-diazepane is utilized in biocatalytic processes, particularly in imine reductase-catalyzed intramolecular asymmetric reductive amination . This method is significant for synthesizing chiral 1,4-diazepanes, which are crucial structural units in various biologically active compounds . The process involves enantiocomplementary IREDs for the synthesis of chiral compounds with high enantioselectivity, which is essential in pharmaceutical applications where the chirality of a drug can affect its efficacy and safety .

Pharmaceutical Intermediate Synthesis

The compound serves as an important intermediate in the production of pharmaceuticals. Specifically, it’s used in the synthesis of antihistamine drugs , cardiovascular medications, and antihypertensive drugs . Its role as an intermediate highlights its importance in the development and manufacturing of therapeutic agents that address a wide range of health conditions.

Development of Rho-associated Kinase Inhibitors

In the realm of ophthalmology, 6-Methyl-1,4-diazepane derivatives, such as Ripasudil, are used in the treatment of glaucoma and ocular hypertension . These compounds act as Rho-associated kinase inhibitors, showcasing the versatility of 6-Methyl-1,4-diazepane in developing treatments for eye-related diseases .

Synthesis of Orexin Receptor Antagonists

Another notable application is in the synthesis of Suvorexant , a selective dual-orexin receptor antagonist used for treating primary insomnia . This demonstrates the compound’s role in creating medications that target specific receptors in the brain, contributing to advancements in neuropharmacology.

Enzymatic Research and Protein Engineering

The compound is also involved in enzymatic research, particularly in the study of imine reductases . It aids in understanding enzyme catalysis and has been used in the development of mutant enzymes with improved catalytic efficiency, which is crucial for industrial biocatalysis applications .

Zukünftige Richtungen

The future directions for 6-Methyl-1,4-diazepane and related compounds could involve further exploration of their biological activities and potential uses in the pharmaceutical industries . Additionally, market research reports suggest that the global market for such compounds may be subject to changes and growth in the future .

Eigenschaften

IUPAC Name |

6-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJOIXFVKVPLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335112 | |

| Record name | 6-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,4-diazepane | |

CAS RN |

89582-17-2 | |

| Record name | 6-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)